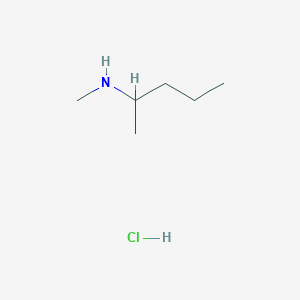![molecular formula C12H14ClNO B1416824 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide CAS No. 23459-47-4](/img/structure/B1416824.png)
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide
Vue d'ensemble
Description
“2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide” is a chemical compound with the molecular formula C12H14ClNO . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14ClNO/c13-8-11(15)14-12(10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15) . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule. The exact mass of the molecule is 223.0763918 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.7 g/mol . It is a powder at room temperature with a melting point of 69-70°C .Applications De Recherche Scientifique
Metabolic Studies in Liver Microsomes
A significant aspect of the scientific research involving chloroacetamide herbicides, which are structurally related to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, focuses on their metabolism in liver microsomes. Studies have shown that compounds like acetochlor and butachlor, which have structural similarities to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, are metabolized in rat and human liver microsomes. The metabolic pathway involves complex processes leading to potentially carcinogenic products, highlighting the importance of understanding these compounds' biotransformation (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structure Analysis
Research has also been conducted on the synthesis and structural analysis of compounds similar to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide. Studies involve the synthesis of various acetamide derivatives, analyzing their conformations and structures, which can be crucial for understanding their chemical behavior and potential applications (Ishmaeva et al., 2015).
Application in Organic Chemistry
Additionally, compounds related to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide have been synthesized and characterized in the context of organic chemistry, offering insights into potential applications in medicinal chemistry and drug design. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves steps like acetylation and esterification, which are fundamental in organic synthesis (Zhong-cheng & Wan-yin, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11(15)14-12(10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGOYCOSZJVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



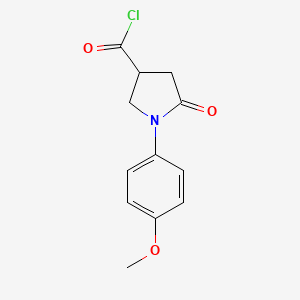
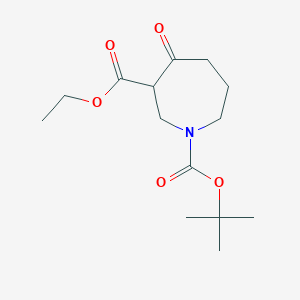
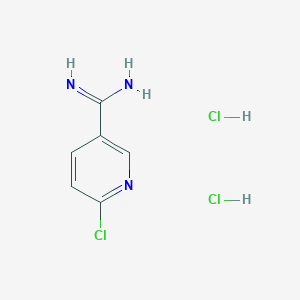

![4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1416747.png)
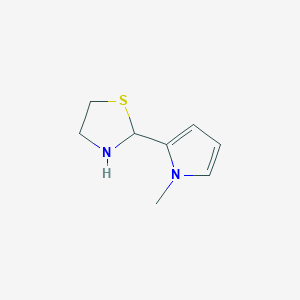
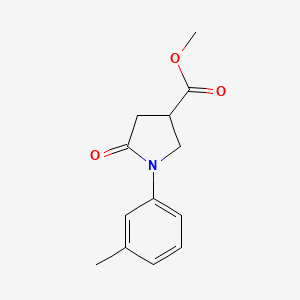
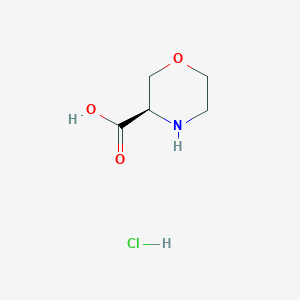
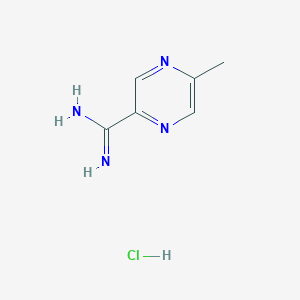
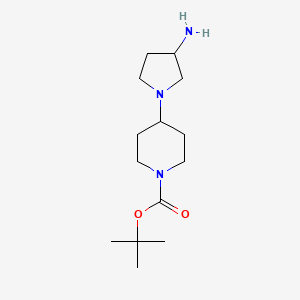
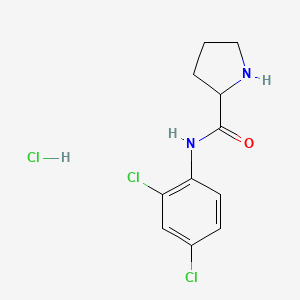
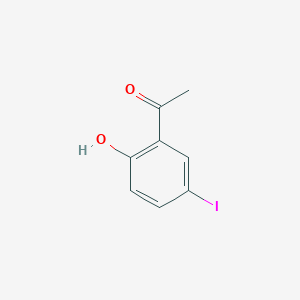
![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)
